1,4-Phenyldiammonium dibromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. Es una sal derivada de la 1,4-fenilendiamina y el ácido bromhídrico. Este compuesto es conocido por su estructura cristalina y se utiliza en diversas aplicaciones químicas e industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El 1,4-fenilendiamonio dibromuro se puede sintetizar haciendo reaccionar 1,4-fenilendiamina con ácido bromhídrico. La reacción normalmente implica mezclar la diamina con una solución de ácido bromhídrico al 20% en una proporción molar de 1:2 a temperatura ambiente . El producto resultante se lava entonces con acetato de etilo, se recristaliza a partir de agua destilada y se seca sobre cloruro de calcio fundido en un desecador al vacío .

Métodos de Producción Industrial

La producción industrial de 1,4-fenilendiamonio dibromuro sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para asegurar la consistencia y calidad del producto final. El compuesto se produce a menudo en grandes cantidades para su uso en diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 1,4-fenilendiamonio dibromuro experimenta varios tipos de reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar quinonas.

Reducción: Se puede reducir para formar aminas correspondientes.

Sustitución: Los iones bromuro se pueden sustituir por otros nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como los iones hidróxido u otros haluros se pueden utilizar para las reacciones de sustitución.

Productos Principales

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas correspondientes.

Sustitución: Diversos derivados sustituidos en función del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 1,4-fenilendiamonio dibromuro tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Biología: Se emplea en el estudio de mecanismos enzimáticos e interacciones proteicas.

Medicina: Se investiga su posible uso en el desarrollo de fármacos y como agente terapéutico.

Industria: Se utiliza en la producción de colorantes, polímeros y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del 1,4-fenilendiamonio dibromuro implica su interacción con varios objetivos moleculares. El compuesto puede actuar como donante o aceptor de protones, facilitando las reacciones de transferencia de protones. Esta propiedad es particularmente útil en catálisis y otros procesos químicos . Los iones bromuro también pueden participar en reacciones de sustitución nucleófila, lo que hace que el compuesto sea versátil en diferentes entornos químicos.

Comparación Con Compuestos Similares

Compuestos Similares

- 1,2-Fenilendiamonio dibromuro

- 1,3-Fenilendiamonio dibromuro

- 1,4-Fenilendiamina

Singularidad

El 1,4-fenilendiamonio dibromuro es único debido a su estructura molecular específica, que proporciona una reactividad y unas propiedades distintas en comparación con sus isómeros y otros compuestos similares. Su capacidad para sufrir diversas reacciones químicas y sus aplicaciones en múltiples campos lo convierten en un compuesto valioso en la investigación científica y la industria .

Actividad Biológica

1,4-Phenyldiammonium dibromide, also known as 1,4-diaminobenzene dibromide, is a compound that has garnered attention for its diverse biological activities. This article synthesizes existing research on its biological properties, including antibacterial, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

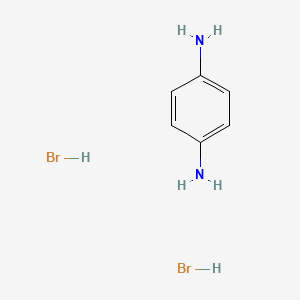

This compound is a quaternary ammonium compound characterized by its two amine groups and bromine substituents. Its structure can be represented as follows:

This compound exhibits solubility in water and organic solvents, which facilitates its application in various biological assays.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various pathogens. For instance:

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is similar to other quaternary ammonium compounds (QACs) that exhibit strong interactions with microbial membranes .

- Case Study : In a study evaluating the efficacy of several QACs, this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Antioxidant Activity

This compound has been investigated for its antioxidant properties.

- DPPH Assay : The compound exhibited notable radical scavenging activity in the DPPH assay. At a concentration of 100 µg/mL, it showed an inhibition percentage of approximately 70%, indicating strong antioxidant potential .

- Mechanism : The antioxidant activity is believed to stem from the ability of the amine groups to donate electrons and neutralize free radicals, thus protecting cellular components from oxidative damage.

Toxicological Profile

While the biological activity of this compound is promising, its safety profile must also be considered.

- Toxicity Studies : Exposure to this compound has been associated with mild irritation of the skin and mucous membranes. In animal studies, high doses led to symptoms such as narcosis and respiratory distress .

- Safety Measures : It is crucial to handle this compound with care in laboratory settings to minimize exposure risks.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Propiedades

Fórmula molecular |

C6H10Br2N2 |

|---|---|

Peso molecular |

269.97 g/mol |

Nombre IUPAC |

benzene-1,4-diamine;dihydrobromide |

InChI |

InChI=1S/C6H8N2.2BrH/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H |

Clave InChI |

KTHOOQOVVOZMIG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1N)N.Br.Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.